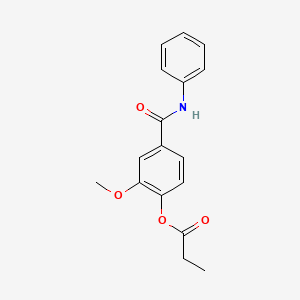![molecular formula C17H16ClNO4 B4401934 3-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4401934.png)
3-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate
描述
3-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CMA, and it is commonly used as a research tool to study various biological processes.
作用机制
CMA is a potent inhibitor of protein kinase C, which is an enzyme that plays a critical role in the regulation of cell growth and differentiation. CMA binds to the active site of protein kinase C and prevents its activation. This leads to the inhibition of downstream signaling pathways, which results in the inhibition of cell growth and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CMA vary depending on the biological system being studied. In general, CMA has been shown to inhibit cell growth and differentiation in a variety of cell types. It has also been shown to induce apoptosis, which is a form of programmed cell death. Furthermore, CMA has been shown to inhibit the proteasome, which is an enzyme that plays a critical role in the degradation of intracellular proteins.
实验室实验的优点和局限性
One of the main advantages of using CMA in lab experiments is its potency and specificity. CMA is a potent inhibitor of protein kinase C, which makes it an ideal tool for studying the role of this enzyme in various biological processes. Furthermore, CMA is highly specific for protein kinase C, which reduces the risk of off-target effects.
One of the limitations of using CMA in lab experiments is its toxicity. CMA is a highly toxic compound that can cause severe damage to cells and tissues. Therefore, it is important to use appropriate safety measures when handling CMA.
未来方向
There are several future directions related to CMA that could be explored in scientific research. One possible direction is to investigate the role of CMA in the regulation of other enzymes and signaling pathways. Another possible direction is to study the potential therapeutic applications of CMA in the treatment of various diseases, such as cancer and neurodegenerative disorders. Additionally, future research could focus on developing new and improved synthesis methods for CMA that are more efficient and cost-effective.
Conclusion:
In conclusion, CMA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of CMA is a complex process that requires expertise in organic chemistry. CMA is widely used in scientific research as a tool to study various biological processes. It has been shown to inhibit cell growth and differentiation in a variety of cell types and induce apoptosis. CMA is a potent inhibitor of protein kinase C, which makes it an ideal tool for studying the role of this enzyme in various biological processes. While CMA has several advantages as a research tool, its toxicity is a limitation that must be considered. There are several future directions related to CMA that could be explored in scientific research, including investigating its role in the regulation of other enzymes and signaling pathways and studying its potential therapeutic applications.
科学研究应用
CMA is widely used in scientific research as a tool to study various biological processes. It has been used to study the role of protein kinase C in the regulation of cell growth and differentiation. CMA has also been used to study the role of the proteasome in the degradation of intracellular proteins. Furthermore, CMA has been used to study the role of calcium in the regulation of cellular processes.
属性
IUPAC Name |
[3-[(4-chloro-2-methoxy-5-methylphenyl)carbamoyl]phenyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4/c1-10-7-15(16(22-3)9-14(10)18)19-17(21)12-5-4-6-13(8-12)23-11(2)20/h4-9H,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNODWALTZHXPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=CC(=CC=C2)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(4-methyl-1-piperidinyl)carbonyl]phenyl acetate](/img/structure/B4401856.png)

![N-(2-methoxyphenyl)-4-[(phenylacetyl)amino]benzamide](/img/structure/B4401858.png)
![3-{[(2-methoxyphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4401862.png)
![2-{2-[(tetrahydrofuran-2-ylmethyl)amino]ethoxy}benzonitrile hydrochloride](/img/structure/B4401865.png)
![3-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B4401878.png)

![1-{3-[3-(dimethylamino)propoxy]phenyl}ethanone hydrochloride](/img/structure/B4401897.png)
![3-chloro-N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide](/img/structure/B4401901.png)
![4-[2-(2-methoxy-4-propylphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4401909.png)
![1-[3-(allyloxy)benzoyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4401910.png)
![3-{[(2-fluorophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4401917.png)
![1-{2-[4-(3,5-dimethylpiperidin-1-yl)butoxy]phenyl}ethanone hydrochloride](/img/structure/B4401942.png)
